REACTION_SMILES
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[Al+3:2].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:24].[O:7].[OH-:23].[OH2:25].[OH:8][C:9](=[O:10])[CH2:11][CH2:12][CH2:13][c:14]1[cH:15][nH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12>>[OH:8][CH2:9][CH2:11][CH2:12][CH2:13][c:14]1[cH:15][nH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCc1c[nH]c2ccccc12
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Name
|
|
Type
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product
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Smiles
|
OCCCCc1c[nH]c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |